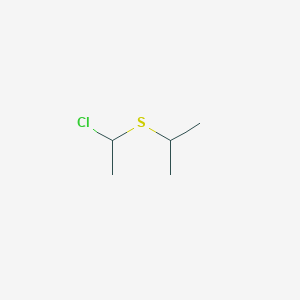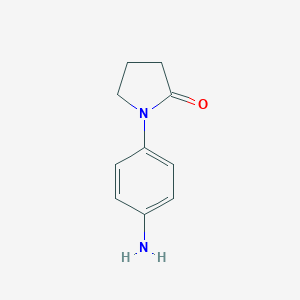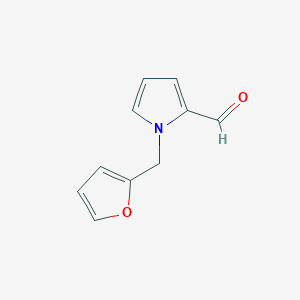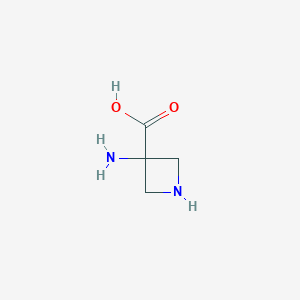
2''-O-Coumaroyljuglanin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’'-O-Coumaroyljuglanin is a flavone glycoside isolated from the herbs of Abies delavayi . It has a molecular formula of C29H24O12 .
Molecular Structure Analysis
The molecular structure of 2’'-O-Coumaroyljuglanin is represented by the SMILES notation:O=C1C(O[C@H]2C@@HO2)O)OC(/C=C/C3=CC=C(O)C=C3)=O)=C(C4=CC=C(O)C=C4)OC5=CC(O)=CC(O)=C15 . The molecular weight is 564.49 . Physical And Chemical Properties Analysis
2’'-O-Coumaroyljuglanin is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación
Medicinal Research: Antioxidant Properties
2’'-O-Coumaroyljuglanin, a flavonoid isolated from the flowers of Prunus spinosa, has been studied for its antioxidant properties . Antioxidants are crucial in medicine for their ability to neutralize free radicals, which can prevent cellular damage and reduce the risk of chronic diseases. The compound’s efficacy in scavenging free radicals and its potential therapeutic applications in diseases caused by oxidative stress are areas of active research.
Agriculture: Plant Growth Promotion
In the agricultural sector, compounds like 2’'-O-Coumaroyljuglanin may play a role in promoting plant growth. Research has shown that similar flavonoids can influence the production of phytohormones and enhance plant resilience to environmental stressors . The application of such compounds could lead to more sustainable farming practices and higher crop yields.
Biotechnology: Enzyme Inhibition
Biotechnological research has explored the use of flavonoids as enzyme inhibitors. 2’'-O-Coumaroyljuglanin’s potential to inhibit specific enzymes could be harnessed in developing treatments for various diseases, including metabolic disorders and cancers . This application is particularly promising in the design of targeted therapies with fewer side effects.
Industrial Applications: Natural Dyes and Pigments
The industrial sector could benefit from the use of 2’'-O-Coumaroyljuglanin as a source of natural dyes and pigments. Its chemical structure suggests potential applications in textile manufacturing, providing an eco-friendly alternative to synthetic dyes .
Environmental Studies: Ecotoxicology
Environmental studies may utilize 2’'-O-Coumaroyljuglanin in ecotoxicological assessments. As a naturally occurring compound, its impact on ecosystems, soil, and water quality can be an area of study, contributing to the understanding of how such compounds affect environmental health and biodiversity .
Material Science: Organic Photovoltaics
In material science, the photophysical properties of flavonoids like 2’'-O-Coumaroyljuglanin are of interest for the development of organic photovoltaic devices. Research into the electronic properties of such compounds can lead to advancements in renewable energy technologies .
Propiedades
IUPAC Name |
[(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O12/c30-13-21-24(36)28(40-22(35)10-3-14-1-6-16(31)7-2-14)29(39-21)41-27-25(37)23-19(34)11-18(33)12-20(23)38-26(27)15-4-8-17(32)9-5-15/h1-12,21,24,28-34,36H,13H2/b10-3+/t21-,24-,28+,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIKFIFUIPULCE-QRJDQECMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC2C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2''-O-Coumaroyljuglanin | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate](/img/structure/B111729.png)



![N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B111767.png)
![(2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B111777.png)




![7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B111821.png)

